molecular formula C21H20ClN5O B3017332 N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide CAS No. 1396765-07-3

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide

Cat. No. B3017332
CAS RN: 1396765-07-3
M. Wt: 393.88
InChI Key: XMIHBLDOCPXUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide" is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized and studied for their biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as pyridine, piperidine, and carboxamide, are common in medicinal chemistry and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that include acylation, deprotection, and salt formation. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through a process involving 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was conducted by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques, including single-crystal development for compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These analyses are crucial for understanding the conformation and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds involves interactions with various reagents to form new heterocyclic systems. For example, N-1-Naphthyl-3-oxobutanamide was used to synthesize a range of pyridine derivatives through reactions with arylidinecyanothioacetamide and subsequent cyclization steps . These reactions highlight the versatility of the pyridine and carboxamide groups in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized to determine their suitability for further development as therapeutic agents. For instance, the analogues of CB(2) ligands were evaluated for cannabinoid receptor affinity and agonist activity in vitro . Additionally, the ADME properties and in vitro safety profiles of small molecule PCSK9 mRNA translation inhibitors were assessed . These evaluations are essential for predicting the behavior of the compounds in biological systems and their potential as drugs.

Scientific Research Applications

Structural and Electronic Properties

The structural and electronic properties of anticonvulsant drugs, including compounds similar to N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide, have been extensively studied. Research by Georges et al. (1989) on related anticonvulsant compounds shows the importance of crystal structures, such as limited inclination of the phenyl ring and marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. These structural properties are crucial for understanding the function and potential applications of such compounds (Georges et al., 1989).

Synthesis and Biological Activity

Khalifa et al. (2015) discussed the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives structurally related to this compound. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, demonstrating their potential in various biological applications (Khalifa et al., 2015).

Molecular Interaction and Pharmacophore Models

The study of molecular interactions and pharmacophore models, as conducted by Shim et al. (2002), provides insights into how similar compounds interact with specific receptors. This research is fundamental for understanding the therapeutic potential of this compound and its analogues in various medical applications (Shim et al., 2002).

Glycine Transporter Inhibition

Research on glycine transporter inhibitors, like the study by Yamamoto et al. (2016), is relevant to the understanding of this compound. These inhibitors are crucial in exploring the treatment options for various central nervous system disorders (Yamamoto et al., 2016).

Synthesis and Scalability

The scalable and facile synthesis of similar compounds, as detailed by Wei et al. (2016), highlights the practical aspects of producing such compounds for potential therapeutic applications (Wei et al., 2016).

PCSK9 mRNA Translation Inhibition

The discovery of small molecule inhibitors of PCSK9 mRNA translation, like the research by Londregan et al. (2018), provides a framework for understanding how similar compounds could be used in medical research and drug development (Londregan et al., 2018).

Antitubercular and Antibacterial Activities

The study by Bodige et al. (2020) on antitubercular and antibacterial activities of carboxamide derivatives emphasizes the potential of this compound in treating infectious diseases (Bodige et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB) , also known as Akt . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .

Mode of Action

The compound interacts with its target, PKB, in a competitive manner with ATP . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided atp-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in the promotion of cell proliferation and survival . It also inhibits the closely related kinase PKA . The compound exhibits four times higher activity (MIC ≤ 2 μg L −1) than the standard drug PZA (=8 μg L −1) .

properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c22-17-6-2-1-5-16(17)18-8-9-20(26-25-18)27-13-10-15(11-14-27)24-21(28)19-7-3-4-12-23-19/h1-9,12,15H,10-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIHBLDOCPXUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.